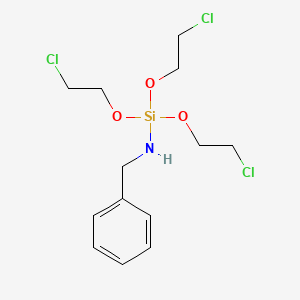
N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a benzyl group attached to a silicon atom, which is further bonded to three 2-chloroethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine typically involves the reaction of benzylamine with trichlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-chloroethanol to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2-chloroethoxy groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction Reactions: The silicon-nitrogen bond can be reduced to form silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar solvents such as ethanol or methanol at room temperature.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, and the reactions are conducted under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed, and the reactions are performed in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes.
Oxidation Reactions: The major products are benzaldehyde or benzoic acid.
Reduction Reactions: The major products are silane derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is employed in the modification of biomolecules and in the study of silicon-based biochemistry.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine involves its interaction with various molecular targets. The benzyl group can interact with aromatic residues in proteins, while the 2-chloroethoxy groups can form hydrogen bonds with polar residues. The silicon atom can coordinate with metal ions, influencing the activity of metalloenzymes. These interactions can modulate the activity of biological pathways and lead to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine: Characterized by the presence of a benzyl group and three 2-chloroethoxy groups attached to a silicon atom.
Tris(1-benzyl-1,2,3-triazol-4-yl)methane: Contains a benzyl group and three triazole rings attached to a central carbon atom.
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: Feature a benzyl group and a triazole ring attached to various functional groups.
Uniqueness
This compound is unique due to its combination of a silicon atom with a benzyl group and three 2-chloroethoxy groups. This structure imparts specific chemical reactivity and potential for diverse applications that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
91837-64-8 |
|---|---|
Molekularformel |
C13H20Cl3NO3Si |
Molekulargewicht |
372.7 g/mol |
IUPAC-Name |
1-phenyl-N-[tris(2-chloroethoxy)silyl]methanamine |
InChI |
InChI=1S/C13H20Cl3NO3Si/c14-6-9-18-21(19-10-7-15,20-11-8-16)17-12-13-4-2-1-3-5-13/h1-5,17H,6-12H2 |
InChI-Schlüssel |
HTNMXYYFIPTRJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN[Si](OCCCl)(OCCCl)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





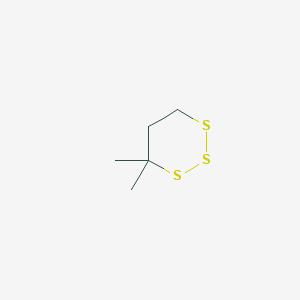
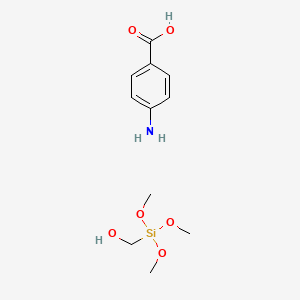
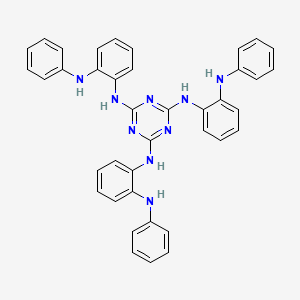
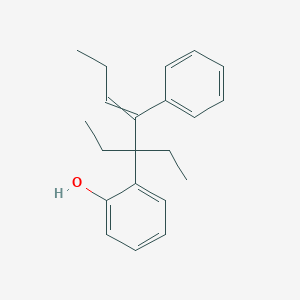
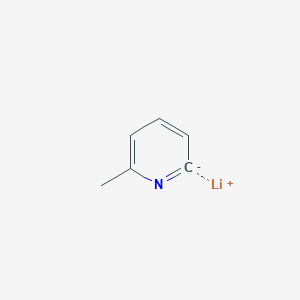
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)


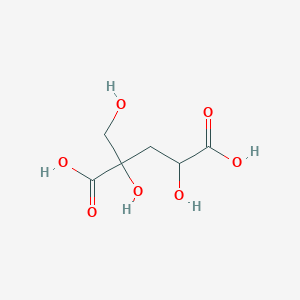

![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
